molecular formula C12H15BClFO3 B8204043 4-Chloro-3-fluoro-2-hydroxyphenylboronic acid piancol ester

4-Chloro-3-fluoro-2-hydroxyphenylboronic acid piancol ester

Cat. No.: B8204043
M. Wt: 272.51 g/mol
InChI Key: MEPMRHOIHPIUER-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluoro-2-hydroxyphenylboronic acid piancol ester typically involves the reaction of 4-chloro-3-fluoro-2-hydroxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

Industrial production of boronic esters often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluoro-2-hydroxyphenylboronic acid piancol ester in Suzuki-Miyaura coupling involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-fluoro-2-hydroxyphenylboronic acid piancol ester is unique due to its specific substitution pattern, which can influence its reactivity and stability. The presence of both chloro and fluoro substituents can enhance its electrophilicity, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

3-chloro-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BClFO3/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(14)9(15)10(7)16/h5-6,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPMRHOIHPIUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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